N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide
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Overview
Description
N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENOXYACETAMIDE is a complex organic compound that features a benzodiazole ring, an ethyl linkage, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Alkylation: The benzodiazole ring is then alkylated with 2-methylprop-2-en-1-yl bromide under basic conditions to introduce the 2-methylprop-2-en-1-yl group.
Coupling with Phenoxyacetic Acid: The final step involves coupling the alkylated benzodiazole with phenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENOXYACETAMIDE: shares similarities with other benzodiazole derivatives and phenoxyacetamide compounds.
Uniqueness
Structural Features: The combination of a benzodiazole ring with a phenoxyacetamide group is unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H23N3O2/c1-16(2)14-24-19-11-7-6-10-18(19)23-20(24)12-13-22-21(25)15-26-17-8-4-3-5-9-17/h3-11H,1,12-15H2,2H3,(H,22,25) |
InChI Key |
LPTDLAWSHSXTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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